N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the furan and benzoyl groups, and the final amide formation. Common reagents used in these reactions include:
Thiophene formation: Cyclopentadiene and sulfur sources.
Furan introduction: Furfuryl alcohol or furfural.
Benzoylation: 2-methylbenzoic acid or its derivatives.
Amide formation: Amine sources and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their biological activities.
Furan derivatives: Used in medicinal chemistry.
Benzoyl amides: Common in drug development.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-13-6-2-3-8-15(13)19(24)23-21-18(16-9-4-10-17(16)27-21)20(25)22-12-14-7-5-11-26-14/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
OHMBWDZWKYQXTC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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